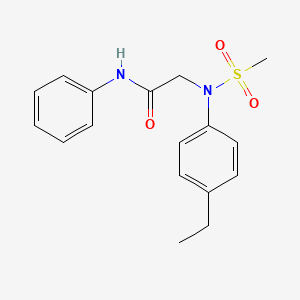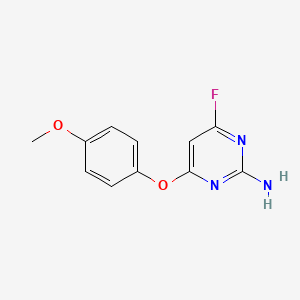
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as EMGP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. EMGP belongs to the class of N-phenylglycine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the inhibition of the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. By blocking the activity of these channels, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide reduces the excitability of neurons, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which are implicated in various disease states. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also modulates the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It has also been extensively studied, with a range of potential applications in scientific research. However, there are limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential avenue is the investigation of its potential as a treatment for chronic pain conditions, such as fibromyalgia and neuropathic pain. Another area of research is the exploration of its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of 4-ethylphenyl isocyanate with N-methyl-N-phenylglycine in the presence of a base and a solvent. The resulting product is then treated with methylsulfonyl chloride to obtain N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in high yield and purity. The synthesis method has been optimized to produce N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide on a large scale, making it readily available for research purposes.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been investigated as a potential treatment for neuropathic pain, as it modulates the activity of ion channels involved in pain sensation.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAQLQFVADYNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)

![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)